

potential biological activities of 2,6-Dichloroisonicotinonitrile

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Compound of Interest

Compound Name: 2,6-Dichloroisonicotinonitrile

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An In-depth Technical Guide to the Chemical Utility and Biological Potential of **2,6-Dichloroisonicotinonitrile**

Introduction

2,6-Dichloroisonicotinonitrile (DCIN), also known by its IUPAC name 2,6-dichloropyridine-4-carbonitrile, is a halogenated pyridine derivative.^[1] While direct therapeutic applications for this specific compound are not extensively documented in publicly available literature, its true significance in the scientific community lies in its role as a versatile chemical intermediate and a structural scaffold. The presence of two reactive chlorine atoms and a nitrile group on the pyridine ring makes DCIN a valuable starting material for the synthesis of a diverse array of more complex molecules with significant biological activities.

This guide provides a comprehensive overview of **2,6-Dichloroisonicotinonitrile**, moving beyond a simple datasheet to explore its toxicological profile, its pivotal role as a precursor in synthesizing biologically active compounds for agriculture and medicine, and the future research avenues it inspires. For drug development professionals and researchers, understanding the potential and liabilities of this scaffold is crucial for leveraging its synthetic utility.

Part 1: Physicochemical Properties and Chemical Reactivity

A foundational understanding of DCIN's chemical properties is essential to appreciate its utility as a synthetic building block. The electron-withdrawing nature of the two chlorine atoms and the nitrile group significantly influences the reactivity of the pyridine ring, making the positions occupied by the chlorine atoms susceptible to nucleophilic substitution.

Property	Data	Source(s)
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	[1]
Molecular Weight	173.00 g/mol	[1]
IUPAC Name	2,6-dichloropyridine-4-carbonitrile	[1]
CAS Number	32710-65-9	[1]
SMILES String	C1=C(C=C(N=C1Cl)Cl)C#N	[1]
InChIKey	BTUKLHWINORBTN-UHFFFAOYSA-N	[1]

The key to DCIN's utility is the reactivity of its C-Cl bonds. These sites allow for the introduction of various functional groups (e.g., amines, alkoxides, thiols), enabling the construction of diverse molecular architectures. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic potential.

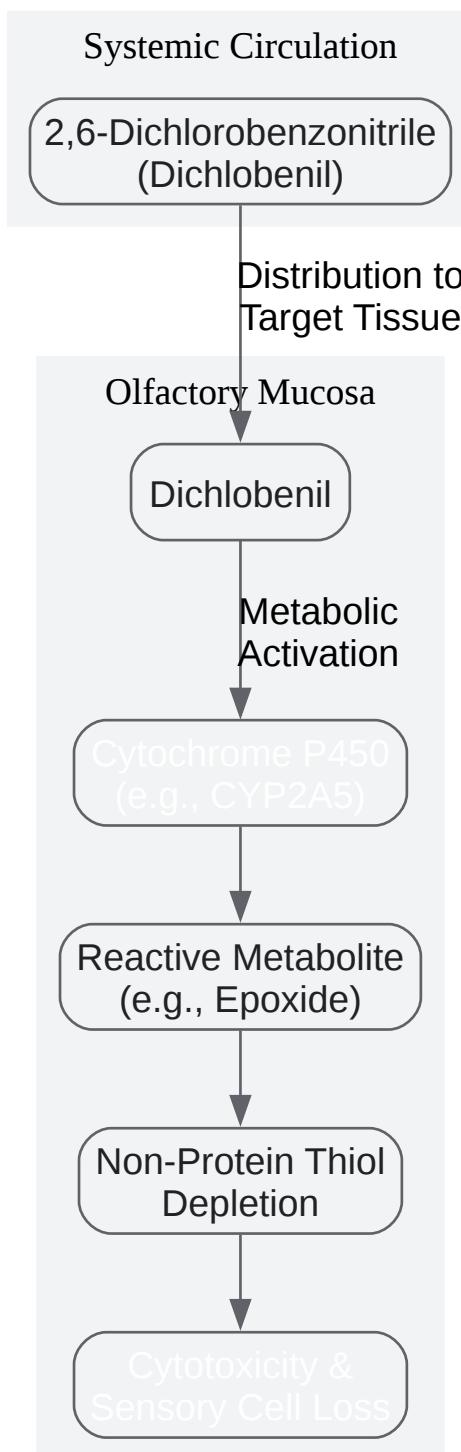
Part 2: Toxicological Profile and Safety Considerations

Before exploring the synthetic applications of DCIN, it is imperative to address its toxicological profile and that of its close structural analogs. Safety data sheets classify **2,6-Dichloroisonicotinonitrile** as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause serious skin and eye irritation.[\[1\]](#)[\[2\]](#)

Significant research has been conducted on the closely related compound, 2,6-dichlorobenzonitrile (dichlobenil), a potent and tissue-specific toxicant to the olfactory mucosa in rodents.[\[3\]](#)[\[4\]](#)[\[5\]](#) This toxicity is not caused by the parent compound itself but by its metabolic bioactivation within the target tissue.[\[3\]](#)

Mechanism of Olfactory Toxicity: The toxicity of dichlobenil is mediated by cytochrome P450 (P450) enzymes, which are abundantly expressed in the olfactory mucosa.^[5] Specifically, studies have identified CYP2A5 as playing an essential role in this bioactivation process.^[3] The P450-catalyzed metabolism is believed to generate reactive intermediates that lead to the depletion of non-protein thiols (like glutathione) and subsequent cytotoxicity, causing sensory cell loss in the olfactory epithelium.^{[3][4]} Interestingly, while hepatic P450s are crucial for the systemic clearance of the compound, they are not necessary for the olfactory toxicity, highlighting the importance of target-tissue metabolic activation.^[3]

Given these findings, it is reasonable to hypothesize that DCIN may undergo similar bioactivation. This underscores the critical need for rigorous toxicological assessment of any novel derivatives developed from this scaffold, with particular attention to potential organ-specific toxicities.



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Caption: P450-mediated bioactivation of dichlobenil in olfactory mucosa.

Part 3: Core Utility as a Scaffold for Biologically Active Molecules

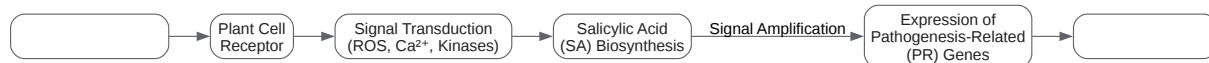
The principal value of **2,6-Dichloroisonicotinonitrile** lies in its application as a foundational scaffold for creating novel molecules with potent biological activities across different industries.

A. Applications in Plant Science and Agriculture

While DCIN itself is not a primary agricultural product, its close chemical relative, 2,6-dichloroisonicotinic acid (INA), is a well-known synthetic elicitor of Systemic Acquired Resistance (SAR) in plants.^[6] SAR is a plant's innate immune response that provides long-lasting, broad-spectrum resistance to a wide range of pathogens like viruses, bacteria, and fungi.^[6]

Research has demonstrated that derivatives of INA, such as amides and esters, can exhibit even higher biological activity than the parent acid.^[6] For instance, novel synthetic INA derivatives have been shown to be effective elicitors for inducing the biosynthesis of valuable plant secondary metabolites. In a suspension culture of *Taxus chinensis*, the addition of INA derivatives led to a significant increase in the accumulation of the bioactive compound taxuyunnanine C, surpassing the effect of INA itself.^[7]

This suggests a clear research path where the nitrile group of DCIN can be hydrolyzed to form INA or converted into other functional groups to generate novel and potentially more potent plant resistance inducers or elicitors.



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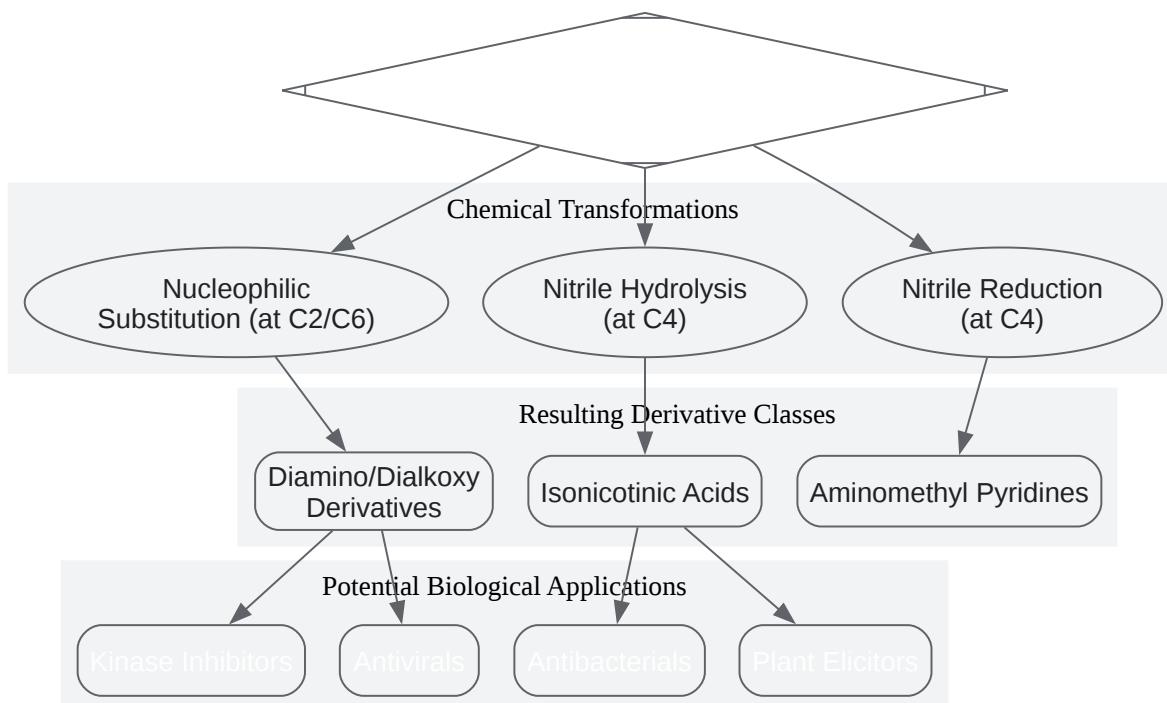
Caption: Generalized pathway for SAR induction by a chemical elicitor.

B. A Versatile Intermediate in Drug Discovery

The substituted pyridine core is one of the most frequently encountered heterocyclic systems in pharmaceutical agents.^[8] Its ability to form hydrogen bonds, act as a linker, and improve pharmacokinetic profiles makes it a privileged scaffold in medicinal chemistry. DCIN serves as an excellent starting point for accessing this chemical space.

The synthetic utility of dichlorinated pyridine intermediates is well-established. For example, 2,6-dichloro-5-fluoronicotinic acid, a related structure, is a key intermediate in the synthesis of potent naphthyridine antibacterial agents.^[9] Furthermore, the broader class of 2,6-dicyanoanilines, which shares structural motifs with DCIN derivatives, are versatile intermediates for compounds with analgesic, anti-inflammatory, and potential anticancer properties.^[10]

The strategic value of DCIN is its ability to serve as a molecular "hub," from which numerous distinct chemical classes can be derived through sequential, controlled reactions at its three reactive sites (two chlorine atoms and the nitrile group).



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Caption: Synthetic utility workflow for **2,6-Dichloroisonicotinonitrile**.

Part 4: Experimental Protocols for Activity Assessment

To translate synthetic derivatives of DCIN into functional leads, robust biological assays are required. Below are representative protocols for assessing cytotoxicity and plant defense induction.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the effect of a test compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of DCIN derivatives against a human cancer cell line (e.g., HeLa).

Methodology:

- Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
- Treatment: Remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound. Include wells with media only (blank), cells with media + 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).

- Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
- MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Systemic Acquired Resistance (SAR) Induction Assay

Objective: To evaluate the ability of a DCIN derivative to induce disease resistance in a model plant like *Arabidopsis thaliana* against a bacterial pathogen.

Methodology:

- Plant Growth: Grow *Arabidopsis thaliana* (Col-0) plants in soil under a 12-hour light/12-hour dark cycle for 4-5 weeks.
- Compound Application: Prepare the test compound as a 1 mM solution in water with 0.02% Silwet L-77 as a surfactant. Spray the solution evenly onto the leaves of one set of plants until runoff. Spray a control set of plants with the water/surfactant solution only.
- Induction Period: Allow the plants to incubate for 48 hours to induce the SAR response.
- Pathogen Challenge: Prepare a suspension of *Pseudomonas syringae* pv. *tomato* DC3000 at a concentration of 10⁵ CFU/mL. Infiltrate this suspension into three leaves per plant using a needleless syringe.
- Incubation and Sampling: Incubate the plants for 3 days under high humidity.

- Quantify Bacterial Growth: Collect leaf discs of a known area from the infiltrated zones. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on King's B agar with appropriate antibiotics.
- Data Analysis: Incubate the plates for 2 days at 28°C and count the number of colony-forming units (CFU). Compare the bacterial growth (CFU/cm²) in the compound-treated plants to the control plants. A statistically significant reduction in bacterial growth indicates successful SAR induction.

Conclusion

2,6-Dichloroisonicotinonitrile is a compound of significant interest not for its own inherent biological activity, but for its vast potential as a versatile chemical scaffold. Its well-defined reactive sites provide a gateway for the synthesis of diverse libraries of novel compounds. The established bioactivity of its derivatives and close analogs in both agriculture (as plant defense elicitors) and medicine (as cores for antibacterial agents) provides a strong rationale for its continued exploration. However, the known toxicological profile of related compounds necessitates a cautious and thorough approach, integrating early-stage safety and metabolic assessments into the drug discovery and development workflow. For researchers in medicinal and agricultural chemistry, DCIN represents a valuable tool, offering a robust starting point for the rational design of next-generation bioactive molecules.

References

- Synthesized and tested derivatives of 2,6-dichloroisonicotinic and isonicotinic acids. [URL: <https://iubmb.onlinelibrary.wiley.com/doi/full/10.1002/bab.2427>]
- **2,6-Dichloroisonicotinonitrile** | C6H2Cl2N2 | CID 735906 - PubChem. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/735906>]
- Synthesis, structure, and biological activity of 2,6-diazido-4-methylnicotinonitrile derivatives. [URL: <https://www.researchgate.net>]
- Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/16172866/>]
- Mechanisms of olfactory toxicity of the herbicide 2,6-dichlorobenzonitrile: essential roles of CYP2A5 and target-tissue metabolic activation - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/20831863/>]
- **2,6-Dichloroisonicotinonitrile** AldrichCPR - Sigma-Aldrich. [URL: <https://www.sigmaaldrich.com/US/en/product/aldrich/659174>]

- Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/8723588/>]
- Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/9389710/>]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. [URL: <https://patents.google.com/patent/US5204478A>]
- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/31532644/>]
- Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC - PubMed Central. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10518608/>]
- Pharmaceutical Intermediates in Drug Synthesis - BOC Sciences. [URL: <https://www.bocsci.com/>]
- **2,6-Dichloroisonicotinonitrile** - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_32710-65-9.htm]
- Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihdropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][7][8]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/24712661/>]
- Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. [URL: <https://www.researchgate.net/publication/315503310>]
- Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/15503310/>]
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. [URL: <https://www.beilstein-journals.org/bjoc/articles/10/12>]
- Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. [URL: <https://www.researchgate.net/publication/315503310>]
- Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group - PubMed. [URL: <https://pubmed.ncbi.nlm.nih.gov/38073140/>]
- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - MDPI. [URL: <https://www.mdpi.com/1420-3049/28/10/4236>]
- Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - Beilstein Journals. [URL: <https://www.beilstein-journals.org/bjoc/articles/4/20>]

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Sources

- 1. 2,6-Dichloroisonicotinonitrile | C6H2Cl2N2 | CID 735906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloroisonicotinonitrile - Safety Data Sheet [chemicalbook.com]
- 3. Mechanisms of olfactory toxicity of the herbicide 2,6-dichlorobenzonitrile: essential roles of CYP2A5 and target-tissue metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olfactory toxicity resulting from dermal application of 2,6-dichlorobenzonitrile (dichlobenil) in the C57Bl mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of 2,6-dichlorobenzonitrile, an olfactory-specific toxicant, by rat, rabbit, and human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BIOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
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